molecular formula C8H4BrF2NaO3 B3011858 Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate CAS No. 2253630-53-2

Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate

Cat. No.: B3011858
CAS No.: 2253630-53-2
M. Wt: 289.008
InChI Key: RVEDGJUWXXQGRV-UHFFFAOYSA-M
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Description

Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate is an organic compound that features a bromophenoxy group attached to a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate typically involves the nucleophilic substitution reaction of 4-bromophenol with 2,2-difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Nucleophilic Substitution: Products include substituted phenoxy derivatives, such as azidophenoxy or thiophenoxy compounds.

    Oxidation: Products include quinones and other oxidized phenoxy derivatives.

    Reduction: Products include phenol derivatives with reduced bromine content.

Scientific Research Applications

Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, including flame retardants and UV absorbers.

Mechanism of Action

The mechanism of action of Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the difluoroacetate moiety can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(4-Bromophenoxy)acetic acid: Similar structure but lacks the difluoro groups.

    2-(4-Chlorophenoxy)-2,2-difluoroacetate: Similar structure with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)-2,2-difluoroacetate: Similar structure with a fluorine atom instead of bromine.

Uniqueness: Sodium 2-(4-bromophenoxy)-2,2-difluoroacetate is unique due to the presence of both bromine and difluoro groups, which impart specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in nucleophilic substitution reactions, while the difluoro groups increase its stability and lipophilicity.

Properties

IUPAC Name

sodium;2-(4-bromophenoxy)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3.Na/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEDGJUWXXQGRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(=O)[O-])(F)F)Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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